molecular formula C11H20ClNO B3386470 2-chloro-N-cyclohexyl-N-ethylpropanamide CAS No. 731012-10-5

2-chloro-N-cyclohexyl-N-ethylpropanamide

Cat. No. B3386470
CAS RN: 731012-10-5
M. Wt: 217.73 g/mol
InChI Key: ZUNDGFTVHZWUAH-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-ethylpropanamide, also known as CXE, is a chemical compound that has been widely studied for its potential applications in scientific research. CXE is a derivative of cyclohexylamine, which is a common building block in the synthesis of many pharmaceuticals and other organic compounds. In

Scientific Research Applications

2-chloro-N-cyclohexyl-N-ethylpropanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. One of the primary uses of 2-chloro-N-cyclohexyl-N-ethylpropanamide is as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system. 2-chloro-N-cyclohexyl-N-ethylpropanamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in studies of synaptic plasticity, learning, and memory.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-ethylpropanamide involves its selective binding to the NMDA receptor. 2-chloro-N-cyclohexyl-N-ethylpropanamide binds to a specific site on the receptor, known as the glycine site, which is distinct from the glutamate binding site. By binding to the glycine site, 2-chloro-N-cyclohexyl-N-ethylpropanamide prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in a decrease in NMDA receptor activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-cyclohexyl-N-ethylpropanamide are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific experimental conditions. In general, 2-chloro-N-cyclohexyl-N-ethylpropanamide has been shown to decrease NMDA receptor activity, which can lead to a variety of effects on neuronal function, including changes in synaptic plasticity, learning, and memory. 2-chloro-N-cyclohexyl-N-ethylpropanamide has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-chloro-N-cyclohexyl-N-ethylpropanamide for lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal function, without the confounding effects of other neurotransmitter systems. However, there are also limitations to the use of 2-chloro-N-cyclohexyl-N-ethylpropanamide in lab experiments, including its potential toxicity and the need for careful dosing and experimental design.

Future Directions

There are many potential future directions for research on 2-chloro-N-cyclohexyl-N-ethylpropanamide and its applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to study the specific effects of NMDA receptor blockade on neuronal function. Another area of interest is the use of 2-chloro-N-cyclohexyl-N-ethylpropanamide as a tool to study the role of the NMDA receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, there is also potential for the development of new therapeutic agents based on the structure of 2-chloro-N-cyclohexyl-N-ethylpropanamide, which could have applications in the treatment of a variety of diseases and disorders.

properties

IUPAC Name

2-chloro-N-cyclohexyl-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNDGFTVHZWUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-N-ethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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